molecular formula C28H36N2O8S2 B14414279 (2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 84053-16-7

(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B14414279
CAS No.: 84053-16-7
M. Wt: 592.7 g/mol
InChI Key: OJGXMMJWXITLBY-VXKWHMMOSA-N
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Description

(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound with a unique structure featuring disulfide bonds and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, including the formation of disulfide bonds and the protection of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.

    Reduction: The disulfide bonds can be reduced to thiols.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the disulfide bonds may yield sulfonic acids, while reduction may produce thiols.

Scientific Research Applications

(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes involving disulfide bonds.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with molecular targets through its functional groups and disulfide bonds. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: An aromatic compound with a hydroxyl group.

    p-Hydroxyphenylethanol: Similar to 2-phenylethanol but with an additional hydroxyl group.

    4-Hydroxybenzaldehyde: An aromatic compound with an aldehyde group.

Uniqueness

(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its complex structure, which includes disulfide bonds and multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

84053-16-7

Molecular Formula

C28H36N2O8S2

Molecular Weight

592.7 g/mol

IUPAC Name

(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C28H36N2O8S2/c1-27(2,3)37-25(35)29-21(23(31)32)15-17-7-11-19(12-8-17)39-40-20-13-9-18(10-14-20)16-22(24(33)34)30-26(36)38-28(4,5)6/h7-14,21-22H,15-16H2,1-6H3,(H,29,35)(H,30,36)(H,31,32)(H,33,34)/t21-,22-/m0/s1

InChI Key

OJGXMMJWXITLBY-VXKWHMMOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)SSC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)SSC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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